Chemical structure and properties of 4-O-hexopyranosylhex-2-ulofuranose
Chemical structure and properties of 4-O-hexopyranosylhex-2-ulofuranose
An In-depth Technical Guide on the Core Chemical Structure and Properties of 4-O-hexopyranosylhex-2-ulofuranose
Introduction
In the vast landscape of carbohydrate chemistry, the precise architecture of disaccharides dictates their biological function and chemical behavior. This guide delves into the chemical intricacies of 4-O-hexopyranosylhex-2-ulofuranose, a structural isomer of common sugars like sucrose. While not as ubiquitously studied as sucrose, understanding its unique 4-O-glycosidic linkage is crucial for exploring novel carbohydrate-based therapeutics, functional foods, and tools for chemical biology. This document provides a comprehensive overview of its structure, stereochemistry, a plausible synthetic pathway, and modern analytical techniques for its characterization, offering a foundational resource for researchers in the field.
Part 1: Chemical Structure and Physicochemical Properties
Nomenclature and Structural Definition
The systematic name "4-O-hexopyranosylhex-2-ulofuranose" defines a disaccharide with the following key features:
-
hexopyranosyl : A six-membered ring monosaccharide (a pyranose).
-
hex-2-ulofuranose : A five-membered ring ketosugar (a furanose form of a ketohexose). The "-ul-" infix signifies a ketose, and the "2" indicates the position of the anomeric carbon.
-
4-O- : This designates that the glycosidic bond links the anomeric carbon of the hexopyranose to the oxygen atom at the C4 position of the hex-2-ulofuranose.
For the purpose of this guide, we will focus on a specific, plausible isomer: 4-O-α-D-glucopyranosyl-β-D-fructofuranose . This specifies the constituent monosaccharides (D-glucose and D-fructose) and the stereochemistry of both the glycosidic linkage (α) and the anomeric carbon of the fructofuranose unit (β).

Stereoisomerism: A Landscape of Possibilities
The general name is ambiguous and encompasses a wide range of stereoisomers. Key stereochemical considerations include:
-
Monosaccharide Identity : The hexopyranose could be, for example, D-glucose, D-galactose, or D-mannose (or their L-enantiomers). The hex-2-ulofuranose is typically derived from D-fructose or other ketohexoses.
-
Anomeric Configuration of the Glycosidic Bond : The linkage from the hexopyranose can be either α or β.
-
Anomeric Configuration of the Ketofuranose : The hydroxyl group on the anomeric carbon (C2) of the hex-2-ulofuranose can also be in an α or β configuration.
This stereochemical diversity is significant, as subtle changes in the spatial arrangement of hydroxyl groups can dramatically alter a molecule's biological activity and physicochemical properties.[1]
Predicted Physicochemical Properties
The properties of 4-O-α-D-glucopyranosyl-β-D-fructofuranose can be predicted based on its structure and comparison to other disaccharides.
| Property | Predicted Value/Description |
| Molecular Formula | C₁₂H₂₂O₁₁ |
| Molecular Weight | 342.30 g/mol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water, sparingly soluble in ethanol, insoluble in nonpolar organic solvents. |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 11 |
| Reducing Sugar? | No. The anomeric carbons of both monosaccharide units are involved in the glycosidic bond or the furanose ring structure, so there is no free hemiacetal or hemiketal group. |
Part 2: Synthesis and Structural Verification
The chemical synthesis of a specific isomer of 4-O-hexopyranosylhex-2-ulofuranose requires a carefully planned strategy involving protecting groups and a stereoselective glycosylation reaction.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic pathway for 4-O-α-D-glucopyranosyl-β-D-fructofuranose involves disconnecting the glycosidic bond to yield a protected glucosyl donor and a protected fructofuranose acceptor with a free hydroxyl group at the C4 position.
Experimental Protocol for Synthesis
This hypothetical protocol outlines the key steps for the synthesis of 4-O-α-D-glucopyranosyl-β-D-fructofuranose.
Step 1: Preparation of the Fructofuranose Acceptor
-
Start with D-fructose. Protect the C2 and C3 hydroxyls as an isopropylidene acetal.
-
Selectively protect the primary hydroxyl groups at C1 and C6 with a bulky protecting group like trityl or TBDPS.
-
Protect the remaining hydroxyl at C4 with a protecting group that can be removed orthogonally, if necessary for other modifications. For this synthesis, we assume it remains unprotected.
-
This yields a fructofuranose derivative with a free hydroxyl group at the C4 position, ready for glycosylation.
Step 2: Preparation of the Glucopyranosyl Donor
-
Start with a per-benzylated D-glucose derivative.
-
Convert the anomeric position into a good leaving group to form a glycosyl donor. A common method is the formation of a glycosyl trichloroacetimidate. This donor is known to favor α-glycosylation under appropriate conditions.
Step 3: Glycosylation
-
Dissolve the fructofuranose acceptor (1.0 eq) and the glucopyranosyl donor (1.2 eq) in a dry, non-polar solvent like dichloromethane under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to -40 °C.
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Allow the reaction to warm slowly to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction with triethylamine and purify the crude product by silica gel chromatography to isolate the protected disaccharide. The stereoselectivity of O-glycosylation can be challenging, and methods often require careful optimization of the donor, acceptor, and reaction conditions to achieve the desired anomer.[2][3]
Step 4: Deprotection
-
Remove the protecting groups. For example, benzyl groups can be removed by catalytic hydrogenation (H₂, Pd/C). Isopropylidene acetals are removed under mild acidic conditions.
-
Purify the final product by chromatography to obtain pure 4-O-α-D-glucopyranosyl-β-D-fructofuranose.
Structural Verification Workflow
Confirming the structure of the synthesized disaccharide is a critical step.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of carbohydrates.
-
¹H NMR : The anomeric proton of the α-glucopyranosyl unit is expected to appear as a doublet at around 5.4 ppm with a small coupling constant (³J ≈ 3-4 Hz). The remaining sugar protons will resonate in the 3.4-4.2 ppm region.[4]
-
¹³C NMR : The anomeric carbon of the α-glucopyranosyl unit should appear around 90-95 ppm, while the anomeric carbon (C2) of the β-fructofuranosyl unit is expected around 104 ppm. Other carbon signals will be in the 60-85 ppm range.[5]
-
2D NMR :
-
COSY (Correlation Spectroscopy) will reveal the proton-proton coupling network within each monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the glycosidic linkage. A correlation between the anomeric proton of the glucose unit (H1') and the C4 of the fructose unit will definitively confirm the 1→4 linkage.
-
Mass Spectrometry (MS) Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula C₁₂H₂₂O₁₁.
-
Tandem MS (MS/MS) : Fragmentation of the disaccharide ion will produce characteristic fragment ions corresponding to the individual monosaccharide units and cross-ring cleavages. The specific fragmentation pattern can help distinguish between different linkage positions. The analysis of disaccharide isomers by MS is a well-established field.[6][7]
Part 3: Potential Biological Significance and Applications
Comparison with Sucrose and its Isomers
The biological properties of 4-O-hexopyranosylhex-2-ulofuranose are expected to differ significantly from sucrose (which has a 1→2 linkage) and other isomers like isomaltulose (a 1→6 linkage).[8][9]
-
Enzymatic Digestion : Human digestive enzymes, such as sucrase-isomaltase, are highly specific for the α-1,2-glycosidic bond in sucrose. It is likely that the 1→4 linkage in our target molecule would be resistant to these enzymes, potentially making it a low-calorie or non-caloric sweetener.
-
Prebiotic Potential : Its resistance to digestion could allow it to reach the colon intact, where it may be fermented by gut microbiota, thus acting as a prebiotic.
-
Glycemic Index : Due to its probable slow or non-digestion, it is expected to have a very low glycemic index.
Hypothetical Biological Roles and Research Applications
-
Enzyme Inhibition Studies : As a structural analog of sucrose, it could be a valuable tool for studying the substrate specificity of enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycoside hydrolases.
-
Drug Development : Carbohydrate structures are often involved in biological recognition processes. Modified versions of this disaccharide could be explored for their potential to interfere with pathogen adhesion or other carbohydrate-mediated biological pathways.[10]
-
Functional Food Ingredient : If proven to be non-cariogenic and low-calorie, it could be developed as a functional food ingredient. Other sucrose isomers like palatinose and turanose are known to elicit specific signaling pathways in plants and could be explored for similar properties in this molecule.[11]
4-O-hexopyranosylhex-2-ulofuranose represents a fascinating, yet underexplored, area of carbohydrate chemistry. Its unique structural features, differing from common disaccharides, suggest a distinct profile of chemical and biological properties. This guide has provided a theoretical framework for its structure, a plausible synthetic route, and a robust analytical workflow for its characterization. Further research into the synthesis and biological evaluation of this and other sucrose isomers will undoubtedly expand our understanding of carbohydrate science and may lead to the development of novel products for the pharmaceutical and food industries.
References
-
Kim, J., et al. (2021). MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix. Food Chemistry, 342, 128356. [Link]
-
Cebolla, C., et al. (2010). Separation of Disaccharides by Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry. Application to Honey Analysis. Journal of Agricultural and Food Chemistry, 58(22), 11693-11702. [Link]
-
Asif, M. (2014). Sucrose Chemistry. In Sucrose: Properties, Biosynthesis, and Health Implications. Nova Science Publishers.
-
Li, L., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry, 71(51), 20567-20584. [Link]
-
Ye, K., et al. (2024). Rapid quantification of disaccharide isomers by derivatization in combination with ion mobility spectrometry in beer and milk. Analytical Methods, 16, 5286-5292. [Link]
-
Hofman, J., et al. (2024). Structural Characterization of Disaccharides Using Cyclic Ion Mobility Spectrometry and Monosaccharide Standards. Journal of the American Society for Mass Spectrometry, 35(5), 986-994. [Link]
-
Spriha, S. E., & Rahman, S. M. A. (2022). A Review on Biological Activities of Sugars and Sugar Derivatives. Bangladesh Pharmaceutical Journal, 25(1), 81-96.
-
Maltesen, M. J., et al. (2011). Structural representation of sucrose and sucrose ester regioisomers. Chemical shifts ( δ , ppm) from NMR spectroscopy analyses shown, confirming the ester substitution positions [9-11]. ResearchGate. [Link]
-
Shrestha, S., et al. (2021). 13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS. ResearchGate. [Link]
-
University of Southampton. (n.d.). Sucrose. The NMR Spectroscopy Facility. Retrieved from [Link]
-
Zhang, D., et al. (2014). Current studies on sucrose isomerase and biological isomaltulose production using sucrose isomerase. Applied Microbiology and Biotechnology, 98(13), 5771-5782. [Link]
-
Wawer, I., & Chilmonczyk, Z. (2012). NMR of carbohydrates. Nuclear Magnetic Resonance, 43, 336-361.
-
Sinha, A. K., et al. (2002). Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato. Plant Physiology, 128(4), 1480-1489. [Link]
-
Mu, W., et al. (2014). Sucrose isomers as alternative sweeteners: properties, production, and applications. Applied Microbiology and Biotechnology, 98(18), 7777-7785. [Link]
-
Yoshimura, Y. (2015). 4-Thiofuranoid Glycal: Versatile Glycosyl Donor for the Selective Synthesis of β-anomer of 4'-thionucleoside and its Biological Activities. YAKUGAKU ZASSHI, 135(9), 1035-1046. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-O-beta-D-Galactopyranosyl-alpha-D-fructopyranose. PubChem. Retrieved from [Link]
-
Artola, M., et al. (2023). Efficient synthesis of O-glycosylated amino acids. Chemical Science, 14(25), 6825-6830. [Link]
-
National Institute of Standards and Technology. (n.d.). α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, Y., et al. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(8), 1117-1166. [Link]
-
Padi, N., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9069-9076. [Link]
-
Pathak, T. P., & Miller, M. J. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(3), 643. [Link]
-
Cheméo. (n.d.). «alpha»-D-Glucopyranose, 4-O-«beta»-D-galactopyranosyl- (CAS 14641-93-1). Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sucrose(57-50-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current studies on sucrose isomerase and biological isomaltulose production using sucrose isomerase | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. 4-Thiofuranoid Glycal: Versatile Glycosyl Donor for the Selective Synthesis of β-anomer of 4'-thionucleoside and its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
